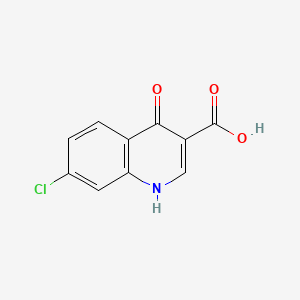

7-Chloro-4-hydroxyquinoline-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56803. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-chloro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACLIBNEKWTDEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20235332 | |

| Record name | 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-47-5 | |

| Record name | 7-Chloro-4-hydroxyquinoline-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 86-47-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 86-47-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-4-hydroxyquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6897L5TD3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid, a quinoline derivative of interest in pharmaceutical research. This document collates available data, outlines experimental methodologies, and presents logical workflows to support further investigation and application of this compound.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound. These values have been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆ClNO₃ | [1] |

| Molecular Weight | 223.61 g/mol | [1] |

| CAS Number | 86-47-5 | [1] |

| Melting Point | 174-273 °C (decomposes)[1], 250 °C (decomposes)[2], ~266 °C (with effervescence)[3] | [1][2][3] |

| Boiling Point | 395 °C at 760 mmHg[1], 416.5 °C, 416.5±45.0 °C (Predicted)[2] | [1][2] |

| pKa | 0.65±0.30 (Predicted) | [2][4] |

| LogP (XLogP3) | 2.5[1], 1.2[5] | [1][5] |

| Density | 1.6 g/cm³ | [1] |

| Flash Point | 205.7 °C, 205.7±28.7 °C[1] | [1] |

| Refractive Index | 1.732 | [1] |

| Solubility | Slightly soluble in water.[4] Soluble in DMSO (Slightly), Methanol (Slightly).[2] | [2][4] |

| Appearance | White to pale yellow crystalline powder[4], Colorless to pale yellow granules[2] | [2][4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Gould-Jacobs reaction. The following protocol is adapted from a literature procedure[3].

Step A: Ethyl α-carbethoxy-β-m-chloroanilinoacrylate Synthesis

-

Combine 127.5 g (1.0 mole) of m-chloroaniline and 233 g (1.1 moles) of ethyl ethoxymethylenemalonate in a 500-ml round-bottomed flask with a few boiling chips.

-

Heat the mixture on a steam bath for 1 hour, allowing the ethanol produced to evaporate.

-

The resulting warm product is used directly in the next step.

Step B: 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid Synthesis

-

Heat 1 L of Dowtherm A to vigorous boiling in a 5-L round-bottomed flask equipped with an air condenser.

-

Pour the product from Step A through the condenser into the boiling Dowtherm A.

-

Continue heating for 1 hour, during which the cyclized product will crystallize.

-

Cool the mixture and filter the solid product.

-

Wash the filter cake with two 400-ml portions of Skellysolve B to remove impurities.

-

Air-dry the filter cake.

-

Mix the dried solid with 1 L of 10% aqueous sodium hydroxide and reflux vigorously for about 1 hour until all the solid ester dissolves.

-

Cool the saponification mixture and separate the aqueous solution from any residual oil.

-

Acidify the aqueous solution to Congo red paper with concentrated hydrochloric acid or 10% sulfuric acid.

-

Collect the precipitated 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash thoroughly with water.

-

The dried acid is obtained with a yield of 85–98%.[3]

General Methodology for Physicochemical Property Determination

-

Melting Point: The melting point can be determined using a standard capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For compounds that decompose, the temperature at which decomposition begins is noted.

-

pKa Determination: The acid dissociation constant (pKa) can be determined potentiometrically. This involves dissolving the compound in a suitable solvent (often a water-cosolvent mixture due to low aqueous solubility) and titrating with a standard solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration using a calibrated pH meter, and the pKa is calculated from the titration curve.

-

LogP Determination (Shake-Flask Method): The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity.[6]

-

Prepare a saturated solution of the compound in a biphasic system of n-octanol and water.

-

The two phases are shaken vigorously to allow for partitioning of the solute.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[7][8]

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[6]

-

-

Solubility Determination (Shake-Flask Method):

-

An excess amount of the solid compound is added to a specific volume of the solvent (e.g., water, buffer at a specific pH) in a flask.[9]

-

The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then quantified using an appropriate analytical technique like HPLC or UV-Vis spectroscopy.[8] For Biopharmaceutics Classification System (BCS) purposes, solubility is determined at 37 ± 1 °C in aqueous media with a pH range of 1.2 to 6.8.[10]

-

Visualizations

The following diagrams illustrate the synthesis workflow and a proposed mechanism of action for this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Proposed inhibitory action on cellular respiration.

References

- 1. echemi.com [echemi.com]

- 2. 7-CHLORO-4-HYDROXY QUINOLINE-3-CARBOXYLIC ACID CAS#: 86-47-5 [amp.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Page loading... [guidechem.com]

- 5. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. agilent.com [agilent.com]

- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. who.int [who.int]

An In-Depth Technical Guide to 7-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS 86-47-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-chloro-4-hydroxyquinoline-3-carboxylic acid (CAS 86-47-5), a quinoline derivative of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, synthesis, and potential mechanisms of action, supported by experimental data and protocols.

Core Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 86-47-5 | [1] |

| Molecular Formula | C₁₀H₆ClNO₃ | [2] |

| Molecular Weight | 223.61 g/mol | [2] |

| Melting Point | 250 °C (decomposes) | [1][3] |

| Boiling Point | 416.5 °C (Predicted) | |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| InChI Key | SACLIBNEKWTDEG-UHFFFAOYSA-N | [1] |

| SMILES | OC(=O)c1cnc2cc(Cl)ccc2c1O | [1] |

Synthesis of this compound

The primary method for the synthesis of this compound is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent hydrolysis.

Experimental Protocol: Gould-Jacobs Reaction

A detailed protocol for the synthesis of this compound is outlined below. This procedure is a well-established method for creating the quinoline core structure.

Step 1: Synthesis of Ethyl 2-((3-chlorophenyl)amino)methylene-3-oxobutanoate

-

In a round-bottom flask, combine m-chloroaniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles).

-

Add a few boiling chips to the mixture.

-

Heat the mixture on a steam bath for 1 hour, allowing the ethanol produced to evaporate.

-

The resulting warm product, ethyl α-carbethoxy-β-m-chloroanilinoacrylate, is used directly in the next step without further purification.

Step 2: Cyclization to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

-

In a separate 5-liter round-bottom flask equipped with an air condenser, heat 1 liter of Dowtherm A to a vigorous boil.

-

Carefully pour the product from Step 1 through the condenser into the boiling Dowtherm A.

-

Continue heating for 1 hour. During this time, the cyclized product will begin to crystallize.

-

Allow the mixture to cool to room temperature.

-

Filter the mixture to collect the crystallized product.

-

Wash the collected solid with two 400-mL portions of Skellysolve B to remove impurities.

Step 3: Saponification to this compound

-

Air-dry the filter cake from Step 2.

-

In a suitable flask, mix the dried solid with 1 liter of 10% aqueous sodium hydroxide.

-

Reflux the mixture vigorously for approximately 1 hour, or until all the solid ester has dissolved.

-

Cool the saponification mixture to room temperature.

-

Separate the aqueous solution from any residual oil that may be present.

-

Acidify the aqueous solution to Congo red paper with concentrated hydrochloric acid or 10% sulfuric acid.

-

The this compound will precipitate out of the solution.

-

Collect the precipitate by filtration and wash it thoroughly with water.

-

The final product can be dried for storage. The expected yield is between 85-98%.

Biological Activity and Potential Mechanisms of Action

While specific biological activity data for this compound is limited in publicly available literature, the broader class of quinoline carboxylic acids has been extensively studied, revealing several key mechanisms of action. It is plausible that the title compound exhibits similar activities.

Inhibition of Bacterial Topoisomerases

Quinolone antibiotics are known to target and inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for managing DNA topology during replication and transcription. Inhibition of these enzymes leads to double-stranded DNA breaks and ultimately bacterial cell death. The carboxylic acid group at the C-3 position of the quinoline ring is a critical feature for this activity.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Certain quinoline carboxylic acid derivatives have been identified as inhibitors of human dihydroorotate dehydrogenase (DHODH).[5][6] This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[5] Rapidly proliferating cells, such as cancer cells, are particularly dependent on this pathway, making DHODH an attractive target for anticancer therapies.[5]

While no specific IC₅₀ values for this compound as a DHODH inhibitor were found, a related compound, 2-(cyclohexylamino)-4-oxo-4H-quinoline-3-carboxylic acid , demonstrated potent DHODH inhibition with an IC₅₀ of 0.250 ± 0.11 μM .[5] Further optimization of this scaffold led to the discovery of even more potent inhibitors, such as a quinoline-based analogue with a DHODH IC₅₀ of 9.71 ± 1.4 nM .[5]

Potential as Kynurenine 3-Monooxygenase (KMO) Inhibitors

The kynurenine pathway is a metabolic pathway involved in tryptophan degradation. One of the key enzymes in this pathway is Kynurenine 3-Monooxygenase (KMO).[7] Inhibition of KMO is a therapeutic strategy being explored for various neurological and inflammatory diseases, as it can shift the pathway towards the production of the neuroprotective metabolite kynurenic acid.[7][8] While some quinoline-based structures have been investigated as KMO inhibitors, no specific inhibitory data for this compound has been reported.

Mandatory Visualizations

Synthesis Workflow

Caption: Gould-Jacobs synthesis of this compound.

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Caption: Inhibition of bacterial topoisomerases by quinoline carboxylic acids.

Mechanism of Action: Inhibition of DHODH

Caption: Inhibition of DHODH and the pyrimidine biosynthesis pathway.

Disclaimer: This document is intended for research and informational purposes only. The biological activities described are based on studies of the broader class of quinoline carboxylic acids, and specific data for this compound (CAS 86-47-5) may vary. Researchers should conduct their own experiments to verify the properties and activities of this compound.

References

- 1. 7-氯-4-羟基-3-喹啉羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]

- 3. 7-CHLORO-4-HYDROXY QUINOLINE-3-CARBOXYLIC ACID CAS#: 86-47-5 [amp.chemicalbook.com]

- 4. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

An In-depth Technical Guide to the Molecular Structure of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals.[1] This document details its chemical identity, physicochemical properties, and the established protocol for its synthesis.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 86-47-5, is a heterocyclic building block belonging to the quinoline class of compounds.[2][3] Its molecular formula is C₁₀H₆ClNO₃, and it has a molecular weight of 223.61 g/mol .[2][3] The compound is also known by its IUPAC name, 7-chloro-4-oxo-1H-quinoline-3-carboxylic acid, which reflects its tautomeric nature.

A summary of its key identifiers and physicochemical properties is presented in Table 1.

| Identifier | Value | Source |

| IUPAC Name | 7-chloro-4-oxo-1H-quinoline-3-carboxylic acid | PubChem |

| CAS Number | 86-47-5 | [2][3] |

| Molecular Formula | C₁₀H₆ClNO₃ | [2][3] |

| Molecular Weight | 223.61 g/mol | [2][3] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)NC=C(C2=O)C(=O)O | |

| Melting Point | ~250 °C (decomposes) | [3] |

| Boiling Point | 416.5 °C (Predicted) |

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Experimental Data

Spectroscopic Data

Table 2: Spectroscopic Data for Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (Analogue)

| Data Type | Peak Information |

| ¹H-NMR (DMSO-d₆, δ ppm) | 8.42 (s, 1H, H-2), 8.10 (d, 1H, H-5, J=8.8 Hz), 7.63 (d, 1H, H-6, J=8.8 Hz), 4.23 (q, 2H, H-12, J=7.1 Hz), 1.23 (t, 3H, H-13, J=7.1 Hz) |

| FT-IR (solid in ATR, ν cm⁻¹) | 3141 (w), 3078 (m), 2978 (m), 2953 (m), 2931 (m), 1709 (s), 1671 (m), 1601 (vs), 1523 (vs), 1436 (vs), 1393 (m), 1376 (m), 1328 (m), 1273 (s), 1229 (m), 1193 (s), 1165 (s), 1133 (w), 1107 (s), 1021 (m), 965 (w), 927 (m), 847 (m), 818 (w), 774 (m), 736 (m), 693 (w), 638 (w), 593 (w) |

Source: Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids

Crystal Structure Data

A definitive crystal structure for this compound has not been found in publicly accessible crystallographic databases. Structural analyses of related quinoline carboxylic acids, such as quinoline-2-carboxylic acid and quinoline-4-carboxylic acid, reveal a tendency for these molecules to form hydrogen-bonded networks in the solid state.[4][5][6] It is highly probable that this compound also exhibits significant intermolecular hydrogen bonding involving the carboxylic acid and the quinolone nitrogen and oxygen atoms.

Experimental Protocols

Synthesis of this compound

The primary method for the synthesis of this compound is the Gould-Jacobs reaction.[7] This procedure involves the reaction of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization and subsequent saponification.

Experimental Workflow:

Caption: Synthesis workflow for this compound.

Detailed Methodology:

Step 1: Condensation to form Ethyl α-carbethoxy-β-(m-chloroanilino)acrylate

-

In a 500-mL round-bottomed flask, combine 127.5 g (1.0 mole) of m-chloroaniline and 233 g (1.1 moles) of ethyl ethoxymethylenemalonate.

-

Add a few boiling chips to the mixture.

-

Heat the flask on a steam bath for 1 hour, allowing the ethanol produced to evaporate.

-

The resulting warm product is used directly in the next step.[7]

Step 2: Cyclization to form Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

-

In a 5-L round-bottomed flask equipped with an air condenser, heat 1 L of Dowtherm A to a vigorous boil.

-

Pour the warm product from Step 1 into the boiling Dowtherm A through the condenser.

-

Continue heating for 1 hour. During this time, the cyclized product will crystallize.

-

Cool the mixture and filter to collect the crystals.

-

Wash the filter cake with two 400-mL portions of a suitable solvent (e.g., Skellysolve B) to remove colored impurities.[7]

Step 3: Saponification and Acidification to yield this compound

-

Mix the air-dried filter cake from Step 2 with 1 L of 10% aqueous sodium hydroxide.

-

Reflux the mixture vigorously for approximately 1 hour, or until all the solid ester has dissolved.

-

Cool the saponification mixture.

-

Separate the aqueous solution from any oily residues that may be present.

-

Acidify the aqueous solution to Congo red paper with concentrated hydrochloric acid or 10% sulfuric acid.

-

Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration.

-

Wash the product thoroughly with water and dry. The expected yield is 190–220 g (85–98%).[7]

Logical Relationships in Synthesis

The synthesis of this compound is a sequential process where the product of each step serves as the reactant for the next. This logical progression is crucial for achieving a high yield of the final product.

Caption: Logical flow of the synthesis process.

References

- 1. nbinno.com [nbinno.com]

- 2. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Quinoline-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide on the Solubility of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 7-Chloro-4-hydroxyquinoline-3-carboxylic acid. Due to the limited availability of experimentally determined quantitative data in publicly accessible literature, this guide combines qualitative descriptions from various sources with predicted values to offer a thorough understanding for research and development purposes.

Core Solubility Data

The solubility of this compound is a critical parameter for its handling, formulation, and biological activity assessment. The following table summarizes the available solubility information. It is important to note that much of the publicly available data is qualitative.

| Solvent | Solubility | Data Type | Temperature |

| Aqueous | 339.99 mg/L | Predicted | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Qualitative | Room Temperature |

| Methanol | Slightly Soluble | Qualitative | Room Temperature |

| 0.1 M NaOH | 13.7 mg/mL | Experimental | Not Specified |

Note: The aqueous solubility is a predicted value and should be confirmed experimentally for critical applications. The qualitative descriptions indicate that while the compound has some solubility in common polar organic solvents, it is not freely soluble. A patent document suggests that the related compound LKL-4 is difficult to dissolve in methanol, dichloromethane, or ethyl acetate, but has some solubility in water, DMF, and DMSO[1].

Experimental Protocols for Solubility Determination

A standardized and robust protocol is essential for determining the accurate solubility of this compound. The following is a detailed methodology adapted from established protocols for active pharmaceutical ingredients (APIs).

Equilibrium Solubility Determination in Aqueous and Organic Solvents

This protocol outlines the shake-flask method, a common technique for determining equilibrium solubility.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (e.g., Water, Phosphate Buffer pH 7.4, DMSO, Methanol, Ethanol)

-

Analytical balance (accurate to ±0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

2. Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a precise amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution with the analysis solvent to create a series of calibration standards.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary study can determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted samples and the calibration standards using a validated analytical method, such as HPLC-UV.

-

3. Analytical Method Example (HPLC):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol). A patent for a related compound used an isocratic mobile phase of acetonitrile and phosphate aqueous solution (pH = 4.5) in a 1:4 ratio[1].

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C[1].

-

Detection Wavelength: To be determined by UV-Vis spectral analysis of a standard solution (typically at the λmax of the compound).

-

Injection Volume: 10-20 µL.

4. Calculation:

-

Construct a calibration curve by plotting the peak area (from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of the dissolved this compound in the diluted samples from the calibration curve.

-

Calculate the solubility by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or g/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for Experimental Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound and a detailed protocol for its experimental determination. For any drug development program, it is highly recommended to perform these solubility studies under various relevant physiological conditions (e.g., different pH values) to gain a comprehensive solubility profile.

References

Spectroscopic Analysis of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-4-hydroxyquinoline-3-carboxylic acid is a quinolone derivative of significant interest in medicinal chemistry and drug development. Its biological activity, including its role as an inhibitor of cellular respiration, necessitates a thorough understanding of its structural and electronic properties.[1] Spectroscopic analysis provides a fundamental approach to elucidating the molecular structure and purity of this compound, which is critical for its application in research and pharmaceutical development. This technical guide offers an in-depth overview of the spectroscopic characterization of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, expected data, and a visualization of its mechanism of action are provided to support researchers in their studies of this and related compounds.

Introduction

This compound (CAS No. 86-47-5, Molecular Formula: C₁₀H₆ClNO₃, Molecular Weight: 223.61 g/mol ) is a heterocyclic compound belonging to the quinolone class.[2] Quinolones are known for their broad range of biological activities, and this particular derivative has been identified as an inhibitor of cellular respiration, specifically targeting the enzyme malate dehydrogenase.[1] Accurate and comprehensive spectroscopic analysis is paramount for confirming the identity, purity, and structural integrity of this compound in research and development settings. This guide details the expected spectroscopic signatures of the molecule and provides standardized protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are predicted based on the analysis of structurally similar compounds and the known effects of the present functional groups.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0-14.0 | br s | 1H | -COOH |

| ~11.0-12.0 | br s | 1H | -OH |

| ~8.8-9.0 | s | 1H | H2 |

| ~8.1-8.3 | d | 1H | H5 |

| ~7.8-8.0 | d | 1H | H8 |

| ~7.5-7.7 | dd | 1H | H6 |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | C=O (acid) |

| ~165-170 | C4 |

| ~145-150 | C8a |

| ~140-145 | C2 |

| ~135-140 | C7 |

| ~125-130 | C5 |

| ~120-125 | C6 |

| ~115-120 | C4a |

| ~110-115 | C8 |

| ~105-110 | C3 |

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~3100 | Medium | O-H stretch (phenol) |

| ~1700-1730 | Strong | C=O stretch (carboxylic acid) |

| ~1620-1650 | Strong | C=C stretch (quinoline ring) |

| ~1500-1600 | Medium | Aromatic C=C stretch |

| ~1200-1300 | Strong | C-O stretch (acid/phenol) |

| ~800-900 | Strong | C-H bend (aromatic) |

| ~700-800 | Medium | C-Cl stretch |

Table 4: Predicted UV-Vis Spectral Data

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Transition |

| ~220-240 | ~20,000-30,000 | Ethanol | π → π |

| ~330-350 | ~5,000-10,000 | Ethanol | n → π |

Table 5: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 223/225 | High (3:1 ratio) | [M]⁺ (Molecular ion with ³⁵Cl and ³⁷Cl isotopes) |

| 205/207 | Moderate | [M-H₂O]⁺ |

| 179/181 | Moderate | [M-CO₂]⁺ |

| 151 | High | [M-CO₂-Cl]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Synthesis of this compound

A common synthetic route involves the Gould-Jacobs reaction.[3]

-

Step 1: Condensation. m-Chloroaniline is reacted with diethyl ethoxymethylenemalonate. The mixture is heated, typically on a steam bath, to drive the condensation reaction and release ethanol.

-

Step 2: Cyclization. The resulting intermediate is added to a high-boiling point solvent, such as Dowtherm A, and heated to a high temperature (around 250 °C) to induce cyclization. The ethyl ester of this compound precipitates upon cooling.

-

Step 3: Saponification. The isolated ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of sodium hydroxide.

-

Step 4: Acidification. The reaction mixture is cooled and acidified with a strong acid, such as hydrochloric acid, to precipitate the final product, this compound. The solid is then collected by filtration and washed with water.

Caption: Synthesis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 16 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The FT-IR spectrum is recorded using a standard FT-IR spectrometer.

-

Measurement Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared in ethanol at a concentration of approximately 1 mg/mL. This stock solution is then serially diluted with ethanol to obtain a final concentration in the range of 1-10 µg/mL, ensuring the absorbance maximum is within the linear range of the instrument (typically 0.1-1.0 AU).

-

Instrumentation: The UV-Vis spectrum is recorded using a dual-beam UV-Vis spectrophotometer.

-

Measurement Parameters:

-

Wavelength range: 200-800 nm.

-

Scan speed: Medium.

-

Solvent (ethanol) is used as the blank.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

-

Ionization Method: Electrospray ionization (ESI) in both positive and negative ion modes is employed.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured over a range of 50-500 m/z.

Interpretation of Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

The NMR spectra are crucial for elucidating the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum, the downfield signals for the carboxylic acid and hydroxyl protons are characteristic. The aromatic protons of the quinoline ring system will appear as distinct multiplets, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the heterocyclic nitrogen. The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the quinoline ring, and the carbon atoms bearing the chloro and hydroxyl substituents.

FT-IR Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic bands include a very broad O-H stretching vibration for the hydrogen-bonded carboxylic acid group, a strong C=O stretching vibration, and several bands corresponding to the aromatic quinoline ring system. The presence of the C-Cl bond will also give rise to a characteristic absorption in the fingerprint region.

UV-Vis Spectroscopy

The UV-Vis spectrum reveals the electronic transitions within the molecule. The quinoline ring system is a strong chromophore, and the presence of the carboxylic acid and hydroxyl groups as auxochromes will influence the position and intensity of the absorption maxima. The spectrum is expected to show intense π → π* transitions at shorter wavelengths and weaker n → π* transitions at longer wavelengths.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The high-resolution mass spectrum will confirm the elemental composition. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observed for the molecular ion and any chlorine-containing fragments, providing a definitive marker for the presence of chlorine in the molecule.

Mechanism of Action: Inhibition of Cellular Respiration

This compound has been shown to inhibit cellular respiration by targeting malate dehydrogenase, a key enzyme in the citric acid cycle (Krebs cycle).[1] This inhibition disrupts the conversion of malate to oxaloacetate, thereby impeding the cycle and reducing the production of NADH, a crucial electron carrier for the electron transport chain.

Caption: Inhibition of Malate Dehydrogenase in the Citric Acid Cycle.

Conclusion

The spectroscopic techniques of NMR, IR, UV-Vis, and Mass Spectrometry provide a comprehensive toolkit for the structural characterization and purity assessment of this compound. The expected spectral data, derived from the compound's known structure and comparison with related molecules, offer a reliable benchmark for its identification. The detailed experimental protocols provided in this guide are intended to assist researchers in obtaining high-quality spectroscopic data, which is essential for advancing the study and application of this and other quinolone derivatives in drug discovery and development.

References

- 1. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-CHLORO-4-HYDROXY QUINOLINE-3-CARBOXYLIC ACID CAS#: 86-47-5 [amp.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Physicochemical Properties and Synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document provides a comprehensive overview of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS No: 86-47-5), a key intermediate in the synthesis of pharmaceuticals, such as Chloroquine, and dyestuffs.[1][2] The guide focuses on its melting point, presenting a consolidation of data from various sources. Furthermore, it details the experimental protocols for its chemical synthesis and a standard procedure for melting point determination. Visual diagrams are provided to illustrate the synthesis pathway, the analytical workflow for melting point analysis, and its proposed mechanism of antibacterial action.

Physicochemical Data

This compound is a yellow crystalline solid with the molecular formula C₁₀H₆ClNO₃.[3] It is recognized for its role as a versatile chemical intermediate and its antimicrobial properties.[2][3] Its primary mechanism of action as an antibacterial agent is believed to involve the inhibition of microbial DNA and RNA synthesis.[3]

Table 1: Reported Melting Points for this compound

| Melting Point (°C) | Notes | Source |

| 174.00 | - | Biosynth |

| 174-273 | with decomposition | Echemi[4] |

| ~266 | with effervescence | Organic Syntheses[5] |

| 250 | with decomposition (literature value) | Sigma-Aldrich, ChemicalBook[6][7][8] |

Note: The wide range in reported melting points may be attributed to differences in purity, crystalline form, or the technique used for measurement (e.g., rate of heating).

Experimental Protocols

2.1. Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for chemical synthesis methods.[5] The synthesis involves a two-step process starting from m-chloroaniline and ethyl ethoxymethylenemalonate.

Step A: Synthesis of Ethyl α-carbethoxy-β-m-chloroanilinoacrylate

-

Combine 127.5 g (1.0 mole) of m-chloroaniline and 233 g (1.1 moles) of ethyl ethoxymethylenemalonate in a 500-ml round-bottomed flask.

-

Add a few boiling chips to the mixture.

-

Heat the flask on a steam bath for 1 hour, allowing the ethanol produced during the reaction to evaporate.

-

The resulting warm product is used directly in the subsequent step without purification.

Step B: Cyclization to 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

-

In a 5-liter round-bottomed flask equipped with an air condenser, heat 1 liter of Dowtherm A to a vigorous boil.

-

Pour the product from Step A through the condenser into the boiling Dowtherm A.

-

Continue heating for 1 hour. During this time, the cyclized product will crystallize out of the solution.

-

Cool the mixture and filter to collect the solid product.

-

Wash the filter cake with two 400-ml portions of Skellysolve B (or a similar non-polar solvent like hexane) to remove colored impurities.

-

Air-dry the filter cake.

-

Transfer the dried solid to a flask with 1 liter of 10% aqueous sodium hydroxide solution.

-

Reflux the mixture vigorously for approximately 1 hour, or until all the solid ester has dissolved.

-

Cool the resulting solution and separate it from any residual oil.

-

Acidify the aqueous solution to Congo red paper with concentrated hydrochloric acid or 10% sulfuric acid.

-

Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration.

-

Wash the product thoroughly with water and dry. The expected yield is between 190–220 g (85–98%).[5]

2.2. General Protocol for Melting Point Determination (Capillary Method)

This is a standard procedure for determining the melting point of a crystalline solid.

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating:

-

For an unknown compound or for a rough determination, heat the sample rapidly to get an approximate melting range.

-

For an accurate measurement, prepare a second sample. Heat rapidly to about 15-20 °C below the previously observed approximate melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Decomposition: Note any changes in the sample's appearance, such as discoloration, charring, or gas evolution (effervescence), and record the temperature at which this occurs, as decomposition is frequently observed for this compound.[4][6]

Visualizations

The following diagrams illustrate the key processes associated with this compound.

Caption: Synthesis pathway for this compound.

Caption: Experimental workflow for melting point determination.

Caption: Proposed antibacterial mechanism of action.

References

- 1. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 7-氯-4-羟基-3-喹啉羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 7-CHLORO-4-HYDROXY QUINOLINE-3-CARBOXYLIC ACID | 86-47-5 [chemicalbook.com]

- 8. 7-CHLORO-4-HYDROXY QUINOLINE-3-CARBOXYLIC ACID CAS#: 86-47-5 [amp.chemicalbook.com]

Biological Activity of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline class, which is a prominent scaffold in medicinal chemistry. This molecule and its derivatives have garnered significant attention for their diverse and potent biological activities, positioning them as valuable leads in drug discovery and development. This technical guide provides a comprehensive overview of the biological activities of this compound and its analogs, with a focus on their anticancer and antimicrobial properties. The document details quantitative activity data, experimental methodologies for key assays, and visual representations of its proposed mechanism of action and experimental workflows.

Core Biological Activities

The primary biological activities associated with this compound and its derivatives are their potent antimicrobial and anticancer effects.

Antimicrobial Activity: This class of compounds has demonstrated broad-spectrum activity against various bacteria and fungi. The proposed mechanism of action involves the interference with microbial DNA and RNA synthesis, ultimately leading to the inhibition of growth and cell death.[1]

Anticancer Activity: Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. Their mode of action is believed to involve the inhibition of cellular respiration, a critical process for cancer cell proliferation and survival. Specifically, these compounds have been identified as inhibitors of malate dehydrogenase, a key enzyme in the citric acid cycle.[2][3] By disrupting this central metabolic pathway, these molecules can effectively induce cancer cell death.

Quantitative Biological Data

The following tables summarize the reported in vitro biological activities of various derivatives of this compound. These data provide a quantitative comparison of their potency against different cancer cell lines and microbial strains.

Table 1: Anticancer Activity of this compound Derivatives (IC50 Values in µM)

| Derivative | Cell Line | IC50 (µM) | Reference |

| 7-chloro-(4-thioalkylquinoline) sulfinyl derivative 47 | CCRF-CEM | 0.55 - 2.74 | [4] |

| 7-chloroquinoline-benzimidazole hybrid 5d | CCRF-CEM | 0.6 | [4] |

| 7-chloroquinoline-benzimidazole hybrid 12d | CCRF-CEM | 1.1 | [4] |

| MBHA/7-chloroquinoline hybrid 14 | MCF-7 | 4.60 | [4] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 | Results in 82.9% reduction in cellular growth | [4] |

| 2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acid | HeLa | Induces 35.1% apoptosis | [4] |

Table 2: Antimicrobial Activity of this compound Derivatives (MIC Values in µg/mL)

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid | Gram-positive and Gram-negative bacteria | More active than oxolinic acid | [5] |

| 7-chloro-4-arylhydrazonequinoline 4a (R = 2-F) | Candida albicans | 25 | [5] |

Experimental Protocols

Detailed methodologies for the key assays used to evaluate the biological activity of this compound and its derivatives are provided below.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound or its derivatives

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure for Adherent Cells:

-

Cell Seeding: Seed the adherent cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

This compound or its derivatives

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well round-bottom microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Multichannel pipette

-

Incubator

Procedure:

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a suspension of the microorganism from a fresh culture in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mechanism of Action & Signaling Pathways

The anticancer activity of this compound is attributed to its ability to disrupt cellular metabolism by inhibiting key enzymes in the citric acid cycle. The primary target identified is malate dehydrogenase, which catalyzes the conversion of malate to oxaloacetate.

Caption: Proposed mechanism of action: Inhibition of Malate Dehydrogenase and Cellular Respiration.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for assessing the anticancer activity of this compound using the MTT assay.

References

- 1. Page loading... [guidechem.com]

- 2. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. OSAR studies on 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration using molecular connectivity and van der Waals volume - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Insights into the regulation of malate dehydrogenase: inhibitors, acti" by Betsy M. Martinez-Vaz, Alicia L. Howard et al. [fisherpub.sjf.edu]

- 5. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-chloro-4-hydroxyquinoline-3-carboxylic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry. This document details their synthesis, summarizes their biological activities with a focus on anticancer properties, provides detailed experimental protocols for their evaluation, and visualizes key signaling pathways implicated in their mechanism of action.

Core Compound Synthesis: this compound

The foundational molecule, this compound, is a crucial intermediate for the synthesis of a wide array of derivatives. A common and effective method for its preparation is the Gould-Jacobs reaction.[1][2][3][4]

Experimental Protocol: Gould-Jacobs Reaction

This protocol outlines the synthesis of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.

Step 1: Synthesis of Ethyl α-carbethoxy-β-m-chloroanilinoacrylate [4]

-

In a 500-mL round-bottomed flask, combine 127.5 g (1.0 mole) of m-chloroaniline and 233 g (1.1 moles) of diethyl ethoxymethylenemalonate.

-

Add a few boiling chips and heat the mixture on a steam bath for 1 hour, allowing the ethanol produced to evaporate.

-

The resulting warm product is used directly in the next step without further purification.

Step 2: Cyclization to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate [4]

-

In a 5-L round-bottomed flask equipped with an air condenser, heat 1 L of Dowtherm A to a vigorous boil.

-

Carefully pour the product from Step 1 through the condenser into the boiling Dowtherm A.

-

Continue heating for 1 hour, during which the cyclized product will crystallize.

-

Cool the mixture and filter the solid.

-

Wash the filter cake with two 400-mL portions of Skellysolve B to remove impurities.

Step 3: Saponification to 7-Chloro-4-hydroxy-3-quinolinecarboxylic Acid [4]

-

Mix the air-dried filter cake from Step 2 with 1 L of 10% aqueous sodium hydroxide.

-

Reflux the mixture vigorously for approximately 1 hour, or until all the solid ester has dissolved.

-

Cool the saponification mixture and separate the aqueous solution from any residual oil.

-

Acidify the aqueous solution to Congo red paper with concentrated hydrochloric acid (approximately 270 mL) or 10% sulfuric acid.

-

Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration.

-

Wash the product thoroughly with water and air-dry. The expected yield is 190–220 g (85–98%), with a melting point of approximately 266°C (with effervescence).

Synthesis of this compound Derivatives

The versatility of the this compound core allows for the synthesis of a diverse range of derivatives, including amides, esters, and thio-derivatives.

Synthesis of N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides

Experimental Protocol: [5]

-

Esterification: Reflux the starting this compound with dry ethanol in the presence of an acid catalyst to afford the corresponding ethyl ester. Monitor the reaction by thin-layer chromatography (TLC).

-

Amide Formation: Heat the resulting ester with an excess of the desired amine (e.g., substituted anilines) at 140°C.

-

Add a freshly prepared solution of sodium ethoxide to facilitate an intra-nucleophilic acyl substitution.

-

Monitor the reaction to completion by TLC.

-

Purify the final N-substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamide product using appropriate chromatographic techniques.

Synthesis of 7-Chloro-(4-thioalkylquinoline) Derivatives

Experimental Protocol: [6]

-

Thiolation: React 4,7-dichloroquinoline with the appropriate hydroxyalkylthiol in the presence of a base to introduce the thioalkyl side chain at the 4-position.

-

Esterification: Couple the resulting hydroxylated intermediate with a series of substituted benzoic acids using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 4-(dimethylamino)pyridine (DMAP) in dichloromethane.

-

Stir the reaction at room temperature for 24 hours.

-

Purify the final [(7-chloroquinolin-4-yl)sulfanyl]alkyl benzoate derivatives by recrystallization or column chromatography.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents. The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of various derivatives against a panel of human cancer cell lines.

| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) |

| N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides | 8b | MCF-7 (Breast) | 35 |

| 8b | HCT-116 (Colon) | 40 | |

| 8f | MCF-7 (Breast) | 35 | |

| 8f | HCT-116 (Colon) | 30 | |

| 7-Chloro-(4-thioalkylquinoline) Sulfinyl Derivatives | 47 | CCRF-CEM (Leukemia) | 0.55 - 2.74 |

| 7-Chloroquinoline-benzimidazole Hybrids | 5d | CCRF-CEM (Leukemia) | 0.6 |

| 12d | CCRF-CEM (Leukemia) | 1.1 | |

| MBHA/7-chloroquinoline Hybrids | 14 | MCF-7 (Breast) | 4.60 |

Key Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

This protocol is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of compounds on cancer cell lines.[1][7][8][9]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, 16% (w/v) sodium dodecyl sulfate, pH 4.7)

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in complete cell culture medium. The final DMSO concentration should be less than 0.5%.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and positive control (a known anticancer drug) wells.

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.

-

Incubate for an additional 1-4 hours at 37°C.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for measuring the inhibitory activity of compounds against a specific kinase.[10][11][12][13][14]

Materials:

-

Kinase of interest

-

Kinase substrate (peptide or protein)

-

ATP (adenosine triphosphate), often radiolabeled with ³²P

-

Test compounds

-

Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.0, 10 mM MgCl₂, 100 µM EDTA)

-

96-well plates

-

Scintillation counter or luminescence plate reader (depending on the assay format)

Procedure:

-

Prepare a kinase reaction mixture containing the kinase, substrate, and kinase assay buffer.

-

In a 96-well plate, add serially diluted test compounds or a DMSO control to the appropriate wells.

-

Add the kinase to each well and incubate for 10-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP (and radiolabeled ATP if applicable) to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by heating).

-

Quantify kinase activity by measuring either the amount of phosphorylated substrate (e.g., using a scintillation counter for ³²P incorporation) or the amount of ADP produced (e.g., using a luminescence-based kit).

-

Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizing the Mechanism of Action: Signaling Pathways

The anticancer effects of this compound derivatives are often attributed to their interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these mechanisms.

Pim-1 Kinase Signaling Pathway

Certain quinoline derivatives have been shown to inhibit Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[15][16][17][18][19]

Caption: Pim-1 Kinase Signaling Pathway and Inhibition.

p53/Bax-Mediated Apoptosis

Some derivatives induce apoptosis through the activation of the p53 tumor suppressor protein and the pro-apoptotic protein Bax.[20][21][22][23][24]

Caption: p53/Bax-Mediated Apoptotic Pathway.

Inhibition of Tubulin Polymerization

Another mechanism of action for certain quinoline derivatives is the disruption of microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[25][26][27][28][29]

Caption: Mechanism of Tubulin Polymerization Inhibition.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Their straightforward synthesis, coupled with the potential for diverse functionalization, allows for the fine-tuning of their biological activities. The data presented in this guide highlight the potent cytotoxic effects of these compounds against various cancer cell lines and shed light on their mechanisms of action, which involve the modulation of key signaling pathways such as Pim-1 kinase, p53-mediated apoptosis, and tubulin polymerization. The detailed experimental protocols provided herein offer a solid foundation for researchers to further explore the therapeutic potential of this versatile class of molecules. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on in vivo studies to validate their efficacy and safety profiles.

References

- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage | MDPI [mdpi.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. texaschildrens.org [texaschildrens.org]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. benchchem.com [benchchem.com]

- 11. protocols.io [protocols.io]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The PIM1 kinase promotes prostate cancer cell migration and adhesion via multiple signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 20. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Bax-dependent caspase-3 activation is a key determinant in p53-induced apoptosis in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Bax Involvement in p53-Mediated Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Apoptosis - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Elucidation of a Novel Dual Binding Site on Tubulin: Theoretical Insights and Prospective Hybrid Inhibitors [mdpi.com]

An In-depth Technical Guide to the Discovery and History of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: 7-Chloro-4-hydroxyquinoline-3-carboxylic acid, a key heterocyclic compound, holds a significant place in the annals of medicinal chemistry. Its discovery and development are intrinsically linked to the quest for effective antimalarial agents in the mid-20th century. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of this molecule, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The story of this compound is a crucial chapter in the history of antimalarial drugs, particularly in the development of chloroquine. Following the interruption of quinine supplies during World War II, a concerted effort was made to discover and synthesize new antimalarial compounds. This led to the investigation of various quinoline derivatives.

German scientists at IG Farben first synthesized chloroquine in 1934, naming it Resochin.[1] However, it was initially considered too toxic for human use. The synthesis of chloroquine and its analogues necessitated the development of efficient methods for constructing the 4-aminoquinoline scaffold. This is where this compound emerged as a pivotal intermediate.

The widespread use of chloroquine began after its clinical value was unequivocally demonstrated in government-sponsored trials in the United States, and it was introduced into clinical practice in 1947.[1] The manufacturing processes established by 1949 relied on synthetic pathways where this compound was a key precursor to the essential intermediate, 4,7-dichloroquinoline.[1][2]

The Gould-Jacobs Reaction: A Cornerstone in Synthesis

The primary method for synthesizing 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction, a versatile and widely adopted method in heterocyclic chemistry.[3] This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis yields the desired carboxylic acid.

The overall synthetic pathway to this compound via the Gould-Jacobs reaction is depicted below:

Detailed Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a procedure published in Organic Syntheses, a highly reliable source for chemical preparations.[4]

Step A: Ethyl α-carbethoxy-β-m-chloroanilinoacrylate

-

In a 500-mL round-bottomed flask, combine 127.5 g (1.0 mole) of m-chloroaniline and 233 g (1.1 moles) of ethyl ethoxymethylenemalonate.

-

Add a few boiling chips to the mixture.

-

Heat the mixture on a steam bath for 1 hour, allowing the ethanol that evolves to escape.

-

The resulting warm product is used directly in the next step without purification.

Step B: 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

-

In a 5-L round-bottomed flask equipped with an air condenser, heat 1 L of Dowtherm A to vigorous boiling.

-

Pour the product from Step A through the condenser into the boiling Dowtherm A.

-

Continue heating for 1 hour, during which the cyclized product will crystallize.

-

Cool the mixture and filter to collect the solid.

-

Wash the filter cake with two 400-mL portions of Skellysolve B to remove colored impurities.

-

Air-dry the filter cake.

-

Mix the dried solid with 1 L of 10% aqueous sodium hydroxide.

-

Reflux the mixture vigorously until all the solid ester dissolves (approximately 1 hour).

-

Cool the saponification mixture and separate the aqueous solution from any residual oil.

-

Acidify the aqueous solution to Congo red paper with concentrated hydrochloric acid (approximately 270 mL of 38% HCl) or 10% sulfuric acid.

-

Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration.

-

Wash the product thoroughly with water and dry.

Yield: 190–220 g (85–98%).[4] Melting Point: Approximately 266°C with effervescence.[4]

Quantitative Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₆ClNO₃ | |

| Molecular Weight | 223.61 g/mol | |

| CAS Number | 86-47-5 | |

| Melting Point | ~266 °C (decomposes) | [4] |

| Appearance | White to light yellow crystalline powder | [5] |

-